2,3,5,6-tetramethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are a part of the compound , has been a topic of interest for many scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also includes a pyrrolidin-3-yl group and a benzenesulfonamide group.Chemical Reactions Analysis
Thiophene derivatives, like the one in this compound, can undergo various chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Scientific Research Applications
- Details : Polymers of intrinsic microporosity (PIMs) have attracted significant interest since their discovery in 2004. These polymers are designed with highly rigid structures that exhibit microporosity, making them promising candidates for gas separation membranes and other applications .
- Details : Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, including this compound, and performed molecular docking studies to assess their anti-HIV-1 activity .
- Details : Researchers have used this compound in the synthesis of 2,3,5-trisubstituted thiophene derivatives via a [2 + 2+1] cyclization reaction. The resulting derivatives exhibit interesting properties .
- Details : Thiophene-2-boronic acid pinacol ester, a related compound, contains the same thiophene core with a boron substituent. Such compounds find applications in organic synthesis and materials research .
Membrane Separations and PIMs (Polymers of Intrinsic Microporosity)
Anti-HIV-1 Activity
Thiophene Derivatives Synthesis
Boron-Containing Compounds
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-13-9-14(2)16(4)19(15(13)3)25(22,23)20-18-5-7-21(11-18)10-17-6-8-24-12-17/h6,8-9,12,18,20H,5,7,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYKXMBQTGTHAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2CCN(C2)CC3=CSC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide |
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